2-amino-N-(5-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
Beschreibung
This indolizine-derived compound features a 2-amino group, a carboxamide moiety linked to a 5-chloro-2-methylphenyl substituent, and a 4-ethoxybenzoyl group at position 3 of the indolizine core. Its molecular formula is C23H18ClN3O3, with a molecular weight of 419.865 g/mol .
Eigenschaften
IUPAC Name |
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-3-32-18-11-8-16(9-12-18)24(30)23-22(27)21(20-6-4-5-13-29(20)23)25(31)28-19-14-17(26)10-7-15(19)2/h4-14H,3,27H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQUDKOLTRJWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)Cl)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It is believed to act as a protein kinase inhibitor, which is crucial in cancer treatment due to the role of kinases in cell signaling pathways that regulate cell growth and survival. A study highlighted its effectiveness against specific cancer cell lines, demonstrating a dose-dependent response in inhibiting cell proliferation.
Table 1: Anticancer Activity of 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of cell cycle progression |
| A549 (Lung) | 8.3 | Induction of apoptosis |
| HeLa (Cervical) | 10.0 | Inhibition of kinase activity |
Neuroprotective Effects
Recent studies have shown that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal cells.
Case Study: Neuroprotection in Animal Models
In a controlled study involving mice models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function, as measured by behavioral tests.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Table 2: Anti-inflammatory Effects of 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
| Inflammatory Model | Dose (mg/kg) | Result |
|---|---|---|
| Carrageenan-induced | 10 | Significant reduction in edema |
| LPS-induced | 5 | Decreased cytokine levels |
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity. Derivatives of this compound are also being explored for enhanced biological activity.
Table 3: Synthetic Pathways for Derivatives
| Derivative Name | Yield (%) | Biological Activity |
|---|---|---|
| 4-Ethoxy derivative | 85 | Enhanced anticancer activity |
| Chloro-substituted variant | 75 | Increased anti-inflammatory properties |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electron-Donating vs. In contrast, nitro groups () increase electrophilicity, which may enhance reactivity but reduce metabolic stability.
- Similarly, para-substituted benzoyl groups (target, ) may align better with target receptors than meta-substituted analogs ().
Q & A
Q. What are the key synthetic routes and optimization strategies for synthesizing 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium/copper catalysts under inert atmospheres .
- Functionalization : Sequential introduction of the amino group via nucleophilic substitution (using amines and coupling agents like EDCI/DCC) and benzoylation via electrophilic aromatic substitution (e.g., 4-ethoxybenzoyl chloride) .
- Optimization : Reaction conditions (temperature, solvent polarity) and catalyst loading significantly impact yield. For example, toluene as a solvent enhances cyclization efficiency, while excess coupling agents reduce byproducts .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Spectroscopy : Use / NMR to confirm substituent positions (e.g., distinguishing ethoxybenzoyl vs. chloro-methylphenyl groups) .
- Crystallography : X-ray diffraction reveals steric effects from the chloro-methylphenyl group, which may influence binding interactions .
- Computational Modeling : Density Functional Theory (DFT) predicts electron density distribution, highlighting the electrophilic nature of the indolizine core .
Q. What analytical methods are recommended for purity assessment and functional group analysis?
- HPLC-MS : Quantifies purity (>95%) and detects impurities from incomplete benzoylation or cyclization .
- FT-IR : Identifies carbonyl stretches (1650–1700 cm) and N-H bonds (3300–3500 cm) to verify functional groups .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be resolved?
- Case Example : If in vitro assays show conflicting IC values for kinase inhibition:
- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration, incubation time) .
- Structural Analog Comparison : Compare with derivatives (e.g., 4-methylbenzoyl vs. ethoxybenzoyl) to identify substituent-specific activity trends .
- Molecular Dynamics (MD) : Simulate binding pocket interactions to explain variability in inhibition potency .
Q. What experimental design principles apply to optimizing reaction yields in scaled-up synthesis?
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, temperature). For instance, a 2 factorial design identified 80°C and 5 mol% Pd as optimal for indolizine core formation, increasing yield from 45% to 72% .
- Continuous Flow Reactors : Mitigate exothermic side reactions during benzoylation, improving safety and scalability .
Q. How can structure-activity relationships (SAR) guide the development of derivatives with enhanced pharmacological profiles?
-
SAR Table :
-
Rational Design : Introduce electron-withdrawing groups (e.g., -CF) to enhance binding affinity to hydrophobic enzyme pockets .
Q. What computational tools are effective in predicting metabolic pathways and toxicity?
- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., ethoxy group demethylation) and toxicity risks (e.g., hepatotoxicity via cytochrome P450 interactions) .
- Docking Studies : AutoDock Vina predicts interactions with CYP3A4, guiding structural modifications to reduce off-target effects .
Q. How can researchers address solubility challenges in in vivo studies?
- Formulation Strategies :
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
